

A Technical Guide to the Chemical Properties of Quinoline Yellow (C.I. 47005)

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline Yellow is a synthetic dye used extensively as a coloring agent in pharmaceuticals, cosmetics, and certain food products in specific regions.[1][2] Known by designations such as E104 in the EU and D&C Yellow No. 10 in the US for drug and cosmetic use, it is not a single chemical entity but a mixture of sulfonated organic compounds.[3][4] Its chemical properties, particularly its high water solubility and stability under various conditions, make it a versatile colorant.[1] However, its composition as a mixture of mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)indan-1,3-dione necessitates precise analytical methods for quality control and regulatory compliance.[3][4] This guide provides an in-depth overview of the core chemical properties, synthesis, degradation pathways, and analytical methodologies pertinent to Quinoline Yellow.

Chemical Identity and Composition

Quinoline Yellow Water Soluble (WS) is derived from the sulfonation of **Quinoline Yellow** Spirit Soluble (SS), which is 2-(2-quinolyl)indan-1,3-dione.[3][5] The manufacturing process results in a mixture of sodium salts of mono-, di-, and trisulfonated derivatives. The disulfonated forms are the principal components that constitute the bulk of the final product.[4][6] Depending on the starting materials, methylated versions may also be present.[7] This variable composition is a critical factor in its analysis and regulation.



Table 1: Chemical Identifiers for **Quinoline Yellow** (Principal Component)

Identifier	Value	Source(s)
Common Names	Quinoline Yellow WS, Acid Yellow 3, C.I. 47005, E104, D&C Yellow No. 10	[3][8][9]
CAS Number	8004-92-0	[8][10][11]
Chemical Formula	C18H9NNa2O8S2	[8][9][11]
Molecular Weight	477.38 g/mol	[3][8][9]

| Appearance | Bright, greenish-yellow to orange-brown powder or granules.[1][2][3] |[1][2][3] |

Physicochemical Properties

The utility of **Quinoline Yellow** is defined by its physical and chemical characteristics, which are summarized below. It is noted that some values, such as the melting point, have discrepancies across different sources, likely due to the substance being a mixture rather than a pure compound.

Table 2: Quantitative Physicochemical Data



Property	Value	Conditions	Source(s)
Melting/Decompositi on Point	Decomposes at 150 °C; Melts at 240 °C; Decomposes >363.2 °C	-	[3][8][10]
Solubility in Water	Highly soluble; values range from 150 g/L to <500 g/L	20 °C	[1][8][10][11]
Solubility in Ethanol	Slightly soluble	-	[1]
рН	5.0 - 8.0	1% aqueous solution	[11][12]
Partition Coefficient (log P)	-3.04	pH 4.35, 24 °C	[10]
Maximum Absorption (λmax)	411 - 416 nm	Aqueous solution	[3][13]

| Stability | High heat stability, moderate lightfastness, stable in a wide pH range.[1] It is hygroscopic and sensitive to moist air.[8][11] | - |[1][8][11]|

Synthesis and Degradation Pathways Synthesis

The synthesis of **Quinoline Yellow** is a two-stage process. The initial step involves the creation of the water-insoluble spirit soluble (SS) form, which is then sulfonated to yield the water-soluble (WS) product used in most applications.

- Formation of Quinoline Yellow SS: The base molecule is prepared through the fusion of phthalic anhydride and quinaldine.[5]
- Sulfonation: The resulting **Quinoline Yellow** SS is then sulfonated. This reaction introduces sulfonate (-SO₃H) groups onto the molecule, rendering it water-soluble. The extent of sulfonation determines the final ratio of mono-, di-, and trisulfonated salts.[5]



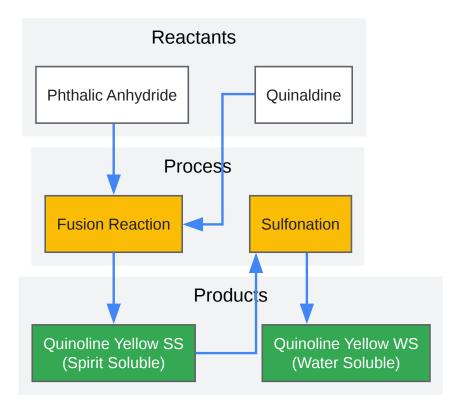


Diagram 1: Synthesis Workflow of Quinoline Yellow WS

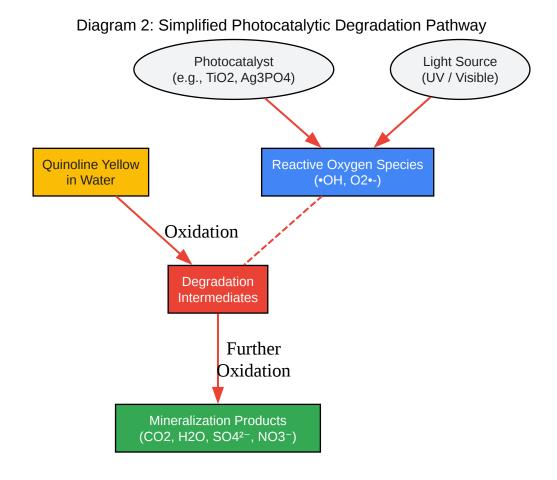
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Caption: Synthesis workflow from reactants to the final water-soluble product.

Chemical Reactivity and Degradation

Quinoline Yellow is stable under typical storage and use conditions but is incompatible with strong oxidizing and reducing agents, as well as strong acids and alkalis.[1][11] Due to its persistence in the environment, various advanced oxidation processes have been investigated for its degradation. Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) or silver phosphate (Ag₃PO₄) under UV or visible light has proven effective.[14][15] This process involves the generation of highly reactive oxygen species that break down the complex dye molecule into simpler, non-toxic compounds, eventually leading to complete mineralization.





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Caption: The process of photocatalytic degradation of **Quinoline Yellow**.

Analytical Methodologies

Accurate characterization and quantification of **Quinoline Yellow** and its components are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for separating and quantifying the individual mono-, di-, and trisulfonated components of **Quinoline Yellow**.[4] This technique provides detailed information on the purity and composition of the dye mixture, which is essential for meeting regulatory specifications.



Table 3: Example HPLC Protocol for Quinoline Yellow Analysis

Parameter	Description
Instrumentation	High-Performance Liquid Chromatograph with a gradient elution system and UV detector.[6]
Column	A negatively-charged, cation-exchange BIST™ A+ column has been shown to be effective.[16] Other reverse-phase columns are also used.
Mobile Phase	A multi-charged positive buffer (e.g., N,N,N',N'- Tetramethyl-1,3-propanediamine) in an organic solvent like acetonitrile (MeCN).[16]
Detection	UV detector set at a specific wavelength, typically 254 nm for organic compounds or near the λmax of the dye.[6]

| Quantification | Based on five-point calibration curves for each specified sulfonated analyte.[4]



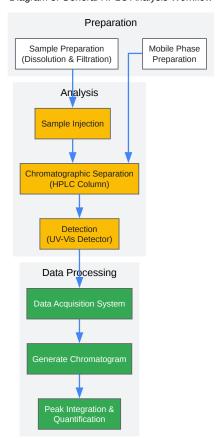


Diagram 3: General HPLC Analysis Workflow

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Caption: A typical workflow for the analysis of **Quinoline Yellow** using HPLC.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a more straightforward method used to determine the total coloring matter content in a sample.[13] It measures the absorbance of a solution at the wavelength of maximum absorption (λmax), which for **Quinoline Yellow** is approximately 411 nm.[13]

Table 4: UV-Vis Spectrophotometry Protocol for Total Colouring Matter



Parameter	Description
Instrumentation	UV-Vis Spectrophotometer.
Solvent	Aqueous acetic acid solution or water at a specific pH (e.g., pH 5).[13]
Procedure	A precisely weighed sample is dissolved in the solvent to a known volume. The absorbance is measured at the λmax (~411 nm) against a solvent blank.[13]

| Quantification | The total dye content is calculated using a standard absorptivity value or by comparison to a certified reference standard.[12][13] |

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